2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-Amino-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound that belongs to the class of 1,2,4-triazoles. . The presence of the 1,2,4-triazole ring in its structure imparts significant chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Amino-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves the reaction of 4-amino-4H-1,2,4-triazole-3-thiol with chloroacetamide under basic conditions . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or ethanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction . The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-((4-Amino-4H-1,2,4-triazol-3-yl)thio)acetamide can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity . Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-((4-Amino-4H-1,2,4-triazol-3-yl)thio)acetamide can undergo various types of chemical reactions, including:
Oxidation: The thiol group in the compound can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides or sulfonic acids, while nucleophilic substitution can produce various alkylated or acylated derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-((4-Amino-4H-1,2,4-triazol-3-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. For instance, the compound can inhibit enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to the disruption of essential biological processes, such as cell division or metabolism, which can be exploited for therapeutic purposes .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1,2,4-triazole: Known for its antifungal properties and used as an intermediate in the synthesis of various pharmaceuticals.
1,2,4-Triazole-3-thiol: Exhibits antimicrobial and anticancer activities.
4-Amino-5-mercapto-1,2,4-triazole: Used in the synthesis of heterocyclic compounds with potential biological activities.
Uniqueness
2-((4-Amino-4H-1,2,4-triazol-3-yl)thio)acetamide is unique due to the presence of both amino and thiol groups in its structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities . This versatility makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C4H7N5OS |
---|---|
Molecular Weight |
173.20 g/mol |
IUPAC Name |
2-[(4-amino-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C4H7N5OS/c5-3(10)1-11-4-8-7-2-9(4)6/h2H,1,6H2,(H2,5,10) |
InChI Key |
XLCPCWRKNCRVEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN=C(N1N)SCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.